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Cat. No.: B077418 Get Quote

The substitution of ligands on an iridium cluster can significantly alter the Ir-Ir bond distances.

The electronic and steric properties of the substituting ligands play a pivotal role in these

structural changes. For instance, the replacement of a carbonyl (CO) ligand, which is a strong

π-acceptor, with a phosphine ligand (PR₃), a strong σ-donor, typically leads to an increase in

electron density on the iridium centers. This increased electron density can result in a

weakening and lengthening of the Ir-Ir bonds due to increased metal-metal repulsion.

Conversely, the introduction of bridging ligands, such as halides or chalcogenides, often leads

to a shortening of the Ir-Ir bond distance. These bridging ligands can pull the iridium centers

closer together, facilitating stronger metal-metal interactions. The size and geometry of the

cluster also have a profound impact on the Ir-Ir bond lengths. In larger, high-nuclearity clusters,

a wider range of Ir-Ir distances can be observed, depending on the specific bonding

environment of each iridium atom.

Comparative Analysis of Ir-Ir and Ir-Metal Bond
Lengths
The following table summarizes selected Ir-Ir and Ir-Metal bond lengths in a variety of

substituted iridium clusters, as determined by single-crystal X-ray diffraction. This data allows

for a direct comparison of the structural effects of different ligands and cluster compositions.
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Cluster Compound Bond Type Bond Length (Å) Reference

[Ir₄(CO)₁₁(μ-SnCl₃)]⁻ Ir-Ir ~2.70 [1]

[Ir₆(CO)₁₅(μ₃-SnCl₃)]⁻ Ir-Ir ~2.78 [1]

Heptanuclear Iridium-

Mercury Cluster
Ir-Ir 2.797 (average) [1]

Heptanuclear Iridium-

Mercury Cluster
Ir-Hg 2.792 (average) [1]

[FeIr(CO)₁₀]⁺ Fe-Ir Not specified [2]

Cyclometalated

Iridium(III) Complex

with ppy ligand

Ir-C 1.987(6) [3]

Cyclometalated

Iridium(III) Complex

with ppy ligand

Ir-N 2.006(5) [3]

Cyclometalated

Iridium(III) Complex

with dfppy ligand

Ir-C 1.975(6)-1.985(5) [3]

Cyclometalated

Iridium(III) Complex

with dfppy ligand

Ir-N 2.039(4)-2.153(4) [3]

Note: This table presents a selection of available data. Bond lengths can vary within the same

cluster due to different bonding environments. For detailed structural information, consulting the

primary literature is recommended.

Experimental Protocols
The determination of Ir-Ir bond lengths is predominantly achieved through single-crystal X-ray

diffraction. This technique provides precise information on the three-dimensional atomic

arrangement within a crystalline sample.
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General Protocol for Single-Crystal X-ray Diffraction of
Iridium Clusters

Crystal Growth: High-quality single crystals of the iridium cluster are grown from a

supersaturated solution. Common crystallization techniques include slow evaporation of the

solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and is

determined empirically. For air and moisture-sensitive compounds, all manipulations are

performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or

glovebox techniques.[4]

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a

microscope and mounted on a goniometer head.[5][6] A cryoprotectant may be used to

prevent crystal damage during cooling.

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low

temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[4] X-rays

(commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are generated, collimated, and

directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected

by a detector.[7]

Data Processing: The collected diffraction images are processed to determine the unit cell

dimensions and the intensities of the reflections.[4]

Structure Solution and Refinement: The positions of the iridium atoms are typically

determined first using direct methods or Patterson methods. The remaining atoms are

located from the difference Fourier maps. The structural model is then refined using least-

squares methods to achieve the best fit between the observed and calculated diffraction

data.[5][6]

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Ir-Ir bond lengths in

substituted clusters.
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Experimental workflow for Ir-Ir bond length analysis.

Logical Relationships in Structural Analysis
The relationship between ligand properties and the resulting Ir-Ir bond lengths can be

conceptualized as a logical flow from the electronic and steric nature of the substituents to the

final geometric parameters of the cluster.
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Influence of ligand properties on Ir-Ir bond lengths.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b077418?utm_src=pdf-body-img
https://www.benchchem.com/product/b077418?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected
Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations - PMC
[pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. benchchem.com [benchchem.com]

5. Single-crystal X-ray Diffraction [serc.carleton.edu]

6. Single-crystal X-ray Diffraction [serc.carleton.edu]

7. creative-biostructure.com [creative-biostructure.com]

To cite this document: BenchChem. [Influence of Ligand Substitution on Ir-Ir Bond Lengths].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077418#analysis-of-ir-ir-bond-lengths-in-substituted-
clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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